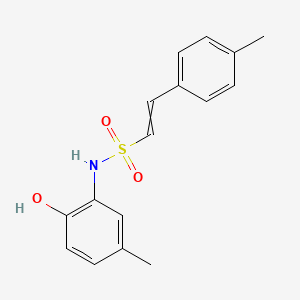
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, cancer, and ischemic stroke.
作用机制
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure and an improvement in renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and physiological effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces blood pressure and improves renal function by promoting vasodilation and reducing vasoconstriction. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing VEGF production. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces infarct size and improves neurological function by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in lab experiments is its specificity for 20-HETE synthase, which allows for selective inhibition of 20-HETE synthesis. This can help researchers to better understand the role of 20-HETE in various physiological and pathological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. One area of interest is the potential therapeutic applications of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in the treatment of hypertension, cancer, and ischemic stroke. Another area of interest is the development of more selective and potent inhibitors of 20-HETE synthase, which could improve the efficacy and specificity of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. Additionally, further research is needed to better understand the role of 20-HETE in various physiological and pathological processes, which could lead to the development of new therapeutic targets for a variety of diseases.
合成方法
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with 4-methylphenylacetonitrile. The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 2-hydroxy-5-methylphenylboronic acid to yield the final product.
科学研究应用
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been extensively studied in preclinical models of hypertension, cancer, and ischemic stroke. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce blood pressure and improve renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to inhibit angiogenesis and tumor growth. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce infarct size and improve neurological function.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-11-13(2)5-8-16(15)18/h3-11,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURKSLGNAQTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)
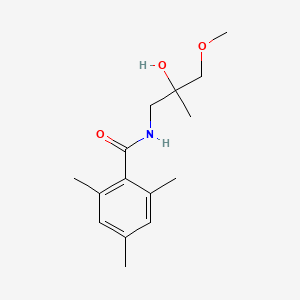
![2-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2788080.png)
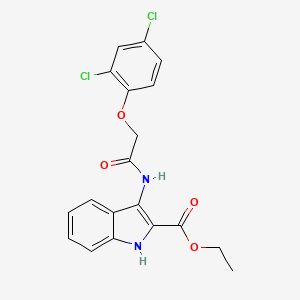
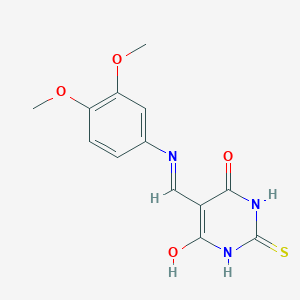
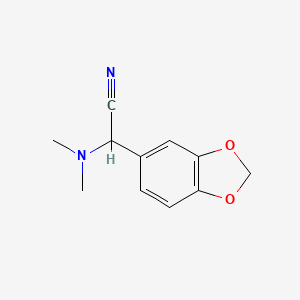
![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)
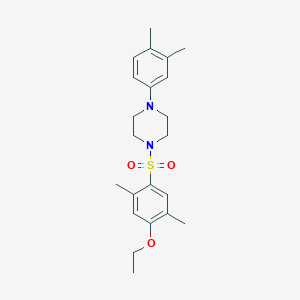
![4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2788086.png)
![3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2788087.png)
![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)
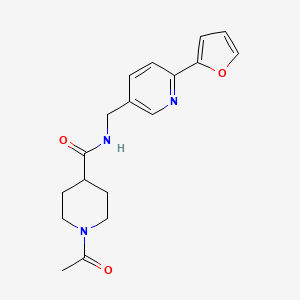
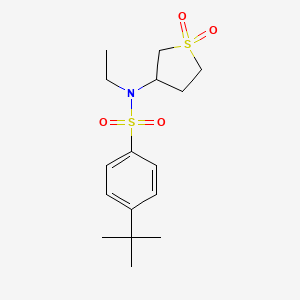
![6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2788099.png)